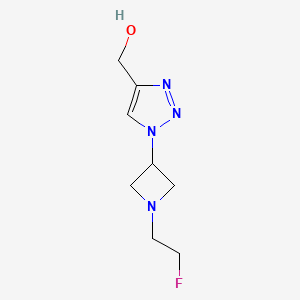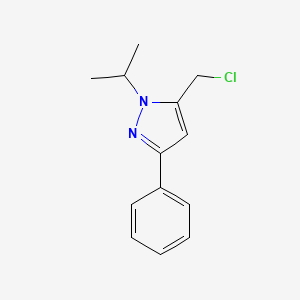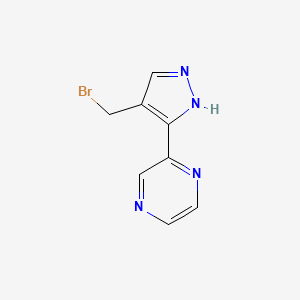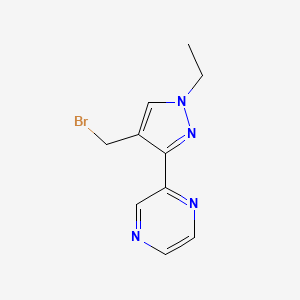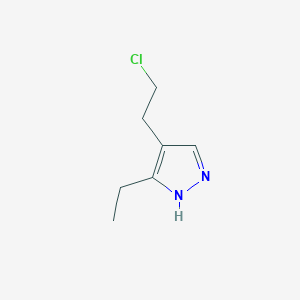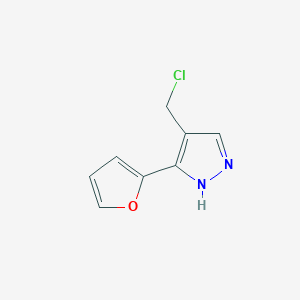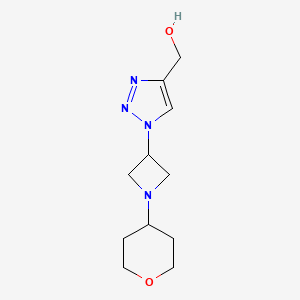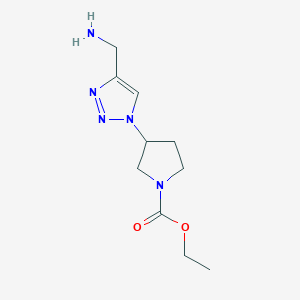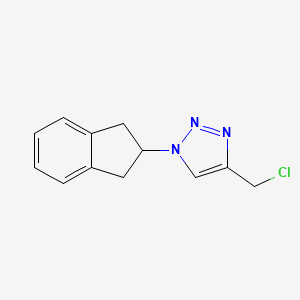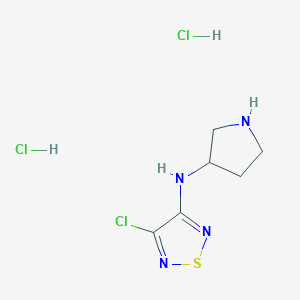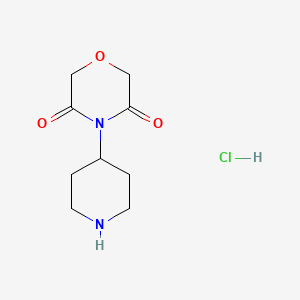
Chlorhydrate de 4-(pipéridin-4-yl)morpholine-3,5-dione
Vue d'ensemble
Description
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O3 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'antagonistes sélectifs du récepteur A2A de l'adénosine
Chlorhydrate de 4-(pipéridin-4-yl)morpholine-3,5-dione: est utilisé comme réactif dans la synthèse d'antagonistes sélectifs du récepteur A2A de l'adénosine . Ces antagonistes ont des applications thérapeutiques potentielles dans le traitement de la maladie de Parkinson, car ils peuvent moduler la neurotransmission de la dopamine.
Développement d'antidépresseurs
Le composé sert de précurseur dans le développement de nouveaux antidépresseurs . En influençant les systèmes de neurotransmetteurs, il peut contribuer à la création de médicaments qui ciblent des voies spécifiques impliquées dans la dépression.
Recherche sur le cancer : restauration de l'expression de la E-cadhérine
En recherche sur le cancer, en particulier pour le carcinome colorectal, ce composé est utilisé pour synthétiser de petites molécules qui restaurent l'expression de la E-cadhérine . Cette restauration peut réduire l'invasion cellulaire et la métastase, offrant une voie vers des thérapies anticancéreuses potentielles.
Inhibition de l'agrégation plaquettaire
Il est également un réactif clé dans la création d'antagonistes du P2Y12 biodisponibles par voie orale . Ces antagonistes sont importants pour l'inhibition de l'agrégation plaquettaire, qui est une étape cruciale dans la prévention de la thrombose.
Synthèse chimique : blocs de construction chiraux
Le composé peut servir de bloc de construction chiral en synthèse chimique . Sa stéréochimie est précieuse pour la construction de molécules complexes avec une pureté énantiomérique élevée, ce qui est essentiel dans les produits pharmaceutiques.
Chimie analytique : chromatographie
En chimie analytique, les dérivés de ce composé peuvent être utilisés comme phases stationnaires en chromatographie . Cette application est cruciale pour la séparation des énantiomères et d'autres isomères dans des mélanges complexes.
Neurosciences : modulation des neurotransmetteurs
Enfin, en neurosciences, les dérivés du composé peuvent être étudiés pour leurs effets sur la modulation des neurotransmetteurs . Cette recherche peut conduire à une meilleure compréhension des troubles neurologiques et au développement de traitements ciblés.
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Piperidine derivatives are known to have diverse pharmacological effects, suggesting that they can induce a wide range of molecular and cellular changes .
Analyse Biochimique
Biochemical Properties
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with adenosine A2A receptors, which are involved in various physiological processes such as vasodilation and neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of E-cadherin, a protein crucial for cell-cell adhesion in epithelial tissues . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition leads to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The effects on metabolic flux and metabolite levels are significant, as they determine the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which facilitate its uptake into cells. Additionally, its distribution within tissues is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a critical factor that determines its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propriétés
IUPAC Name |
4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKHUDXAUVKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




